Head-to-Head Comparison: Pyrazolo[4,3-d]thiazole Derivative vs. Simple Thiazole Analog in S. aureus DNA Gyrase Inhibition
Direct comparative data from the same study demonstrate that the pyrazolo[4,3-d]thiazole core confers superior inhibitory activity against S. aureus DNA gyrase relative to a simple thiazole analog. Derivative 7c, which contains the pyrazolo[4,3-d]thiazole scaffold, exhibited a lower IC50 value than derivative 3a, which contains a simple thiazole ring, despite both sharing the antipyrine moiety. [1]
| Evidence Dimension | In vitro enzyme inhibition (IC50) against S. aureus DNA gyrase |
|---|---|
| Target Compound Data | IC50 = 0.255 ± 0.10 µM (pyrazolo[4,3-d]thiazole derivative 7c) |
| Comparator Or Baseline | IC50 = 0.292 ± 0.15 µM (thiazole derivative 3a) |
| Quantified Difference | 14.5% improvement in potency (approximately 1.15-fold more potent) |
| Conditions | In vitro enzyme inhibitory assay; ciprofloxacin used as reference drug (IC50 = 0.331 ± 0.20 µM) |
Why This Matters
This direct evidence shows that the pyrazolo[4,3-d]thiazole scaffold, the core of the target compound, provides a measurable enhancement in target engagement, justifying its selection over simpler thiazole building blocks for antimicrobial SAR programs.
- [1] Zahra M. Alamshany. (2024). Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. Synthetic Communications, 54(1), 22–40. View Source
